Decarboxy carnosine hydrochloride
Overview
Description
Decarboxy carnosine hydrochloride, also known as 3-Amino-N-(2-(1H-imidazol-4-yl)ethyl)propanamide dihydrochloride, is a synthetic anti-aging pseudodipeptide. It is derived from carnosine, a naturally occurring dipeptide composed of β-alanine and L-histidine. This compound is known for its high stability and resistance to enzymatic hydrolysis, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
- Antioxidant Action : Oxidative stress induces lipid peroxidation, leading to the formation of dangerous reactive species. Unlike standard antioxidants (such as Vitamin E), which are effective before peroxidation, Decarboxy Carnosine acts after hydroperoxide formation. It converts these reactive species into non-toxic fatty alcohols, actively safeguarding cell membranes from oxidative damage .
Mode of Action
Biochemical Analysis
Biochemical Properties
Decarboxy Carnosine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its antioxidant action is particularly noteworthy. Oxidative stress induces lipid peroxidation, producing dangerous reactive species. This compound converts these reactive species into non-toxic fatty alcohols, reducing damage and actively protecting cell membranes from oxidative stress .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by protecting cell membranes from oxidative stress and dermal fiber from cross-linking . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It has high stability and resistance to enzymatic hydrolysis . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decarboxy carnosine hydrochloride involves the reaction of Boc-β-alanine with histamine dihydrochloride. The process begins with the protection of the β-alanine amino group using a Boc (tert-butoxycarbonyl) group. The protected β-alanine is then activated with HOSU (N-hydroxysuccinimide) to form Boc-β-alanine-OSU. This intermediate is subsequently reacted with histamine dihydrochloride in the presence of a base such as sodium bicarbonate (NaHCO₃) to yield decarboxy carnosine .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized to reduce reaction steps and byproducts, ensuring high purity and yield. The use of unprotected histamine side chains simplifies the process, making it cost-effective and suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Decarboxy carnosine hydrochloride undergoes various chemical reactions, including:
Oxidation: It acts as an antioxidant, converting reactive oxygen species into non-toxic fatty alcohols.
Reduction: It mimics the action of peroxide destruction enzymes, reducing oxidative stress.
Substitution: It can participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and other reactive oxygen species.
Reduction: Conditions involve the presence of reducing agents like sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides and bases are used.
Major Products Formed
The major products formed from these reactions include non-toxic fatty alcohols and other reduced species that help protect cell membranes from oxidative damage .
Scientific Research Applications
Decarboxy carnosine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Carnosine: A naturally occurring dipeptide with antioxidant properties.
Anserine: A methylated analog of carnosine found in various organisms.
Ophidine: Another methylated analog with similar properties.
Homocarnosine: A derivative of carnosine with additional functional groups.
Carcinine: A decarboxylated form of carnosine with enhanced stability.
Uniqueness
Decarboxy carnosine hydrochloride stands out due to its high stability and resistance to enzymatic hydrolysis, making it more effective in long-term applications compared to its analogs .
Properties
IUPAC Name |
3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTUNIWBUQUKAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205634 | |
Record name | Decarboxy carnosine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57022-38-5 | |
Record name | Decarboxy carnosine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057022385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decarboxy carnosine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57022-38-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECARBOXY CARNOSINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7K9I5QR7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.